molecular formula C9H6BrN3S B1485281 5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole CAS No. 2098091-66-6

5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Cat. No.: B1485281
CAS No.: 2098091-66-6
M. Wt: 268.14 g/mol
InChI Key: LSZIXYGMDFHUHO-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a high-value chemical building block designed for advanced research applications in medicinal chemistry and materials science. This compound synergistically integrates two privileged structural motifs: a bromothiophene unit and a 1,2,3-triazole ring, the latter functionalized with a prop-2-yn-1-yl group. The 1,2,3-triazole core is renowned for its exceptional metabolic stability, strong dipole moment, and ability to act as a bioisostere for amide bonds or other heterocycles, making it a pivotal scaffold in modern drug discovery efforts for anticancer, anti-inflammatory, and antimicrobial agents . The presence of the bromothiophene moiety further enhances its utility, as this fragment is commonly featured in bioactive molecules and serves as a handle for further functionalization via cross-coupling reactions . The prop-2-yn-1-yl side chain on the triazole ring significantly expands the compound's synthetic value. This alkyne functionality allows the molecule to participate in further click chemistry reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This enables researchers to efficiently construct more complex molecular architectures, dendrimers, or bioconjugates, making it an ideal intermediate for probe development and chemical biology. The combination of these features makes this compound a versatile precursor for constructing novel functional materials, such as conjugated polymers for organic electronics, and for generating diverse libraries of compounds in the search for new biologically active molecules . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-1-prop-2-ynyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3S/c1-2-5-13-7(6-11-12-13)8-3-4-9(10)14-8/h1,3-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZIXYGMDFHUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CN=N1)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H10BrN3S
Molecular Weight244.15 g/mol
SMILESCC(C1=CC=C(S1)Br)NCC#C

This structure comprises a brominated thiophene ring and a propynylamine group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The brominated thiophene ring facilitates π-π interactions with aromatic residues in proteins, while the propynylamine group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Activity

Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial properties. In particular:

  • Cytotoxicity: The compound has shown promising cytotoxic activity against various cell lines. For instance, studies have reported IC50 values ranging from 6.3 µg/mL against Staphylococcus aureus to higher values against other strains .
  • Antiviral Activity: Triazole derivatives have demonstrated potential as antiviral agents. For example, compounds similar to this compound have been evaluated for their efficacy against SARS-CoV-2, showing significant inhibition at concentrations around 10 µM .

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

  • Cell Line Studies: It has shown cytotoxic effects against several human cancer cell lines with IC50 values comparable to established chemotherapeutics. For example, some derivatives exhibited IC50 values ranging from 0.1 to 43 µM .

Study on Antimicrobial Efficacy

A study conducted on triazole derivatives revealed that certain modifications increased their antibacterial potency significantly compared to the original compounds. The study highlighted that modifications leading to enhanced lipophilicity improved membrane permeability and thus increased the antimicrobial efficacy .

Study on Antiviral Properties

In another investigation focusing on antiviral activity against SARS-CoV-2, the triazole derivatives were found to inhibit viral replication effectively. The mechanism involved direct binding to viral proteases, which are critical for viral maturation and replication .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for drug development. Research has demonstrated that triazole derivatives can inhibit the growth of various pathogens. For instance, studies involving similar thiophene-linked triazoles have shown promising in vitro activity against bacterial strains and fungi. The presence of the bromothiophene moiety enhances the compound’s ability to interact with biological targets, potentially leading to effective antimicrobial agents .

Anticancer Properties

5-(5-Bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole has also been evaluated for its anticancer potential. A study on triazole derivatives indicated that they possess cytotoxic effects against several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The mechanism of action is believed to involve the inhibition of cell proliferation through apoptosis induction .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
5aMCF-715.0Apoptosis
6aPC-320.5Cell Cycle Arrest
7aHCT-11610.0Apoptosis

Synthesis of Functional Materials

The unique structure of this compound allows for its use in synthesizing functional materials such as polymers and nanocomposites. The compound can be utilized as a building block in the formation of conductive polymers due to its ability to form π-stacking interactions. This property is particularly valuable in developing organic electronic devices .

Photovoltaic Applications

Research indicates that triazole derivatives can enhance the efficiency of organic photovoltaic cells. The incorporation of this compound into photovoltaic materials has shown improvements in charge transport and light absorption characteristics .

Pesticidal Properties

The compound's structural features suggest potential applications as a pesticide or herbicide. Studies have indicated that triazole compounds can exhibit fungicidal activity against various plant pathogens. The incorporation of the bromothiophene moiety may enhance the bioactivity and selectivity towards target pests while minimizing harm to non-target organisms .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the bromothiophene ring exhibited higher inhibition zones compared to non-brominated analogs, suggesting that halogenation plays a crucial role in enhancing biological activity .

Case Study 2: Anticancer Screening

In a comparative study involving several triazole derivatives, this compound was tested against a panel of cancer cell lines using the MTT assay. The findings revealed that this compound had a notable cytotoxic effect on MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,3-Triazole Derivatives

Compound Name R1 (Position 1) R5 (Position 5) Key Features/Applications Reference
5-(5-Bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (Target) Propargyl 5-Bromothiophene Potential XOI/antimicrobial agent -
(5-Bromothiophen-2-yl)(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanone (9f) 3-Fluorobenzyl 5-Bromothiophen-2-yl XO inhibitor (IC₅₀ = 2.1 µM)
(5-Bromothiophen-2-yl)(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methanone (9h) 4-Methoxybenzyl 5-Bromothiophen-2-yl XO inhibitor (IC₅₀ = 1.8 µM)
1-(2-Bromobenzyl)-4-(3-fluoro-4-methylphenyl)-5-ethynyl-1H-1,2,3-triazole (3be) 2-Bromobenzyl Ethynyl Antimicrobial activity
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (I) 4-Fluorophenyl (via pyrazole) 4-Bromophenyl (via thiazole) Structural analog with antimicrobial potential

Key Observations :

  • Propargyl vs. Benzyl Groups : The propargyl group in the target compound may enhance reactivity for further conjugation compared to benzyl groups in 9f and 9h .
  • Bromothiophene vs. Aryl Groups : The 5-bromothiophene substituent (present in the target and 9f/9h) contributes to π-π stacking and halogen bonding, critical for enzyme inhibition .
  • Chloro vs.

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical and Spectral Data

Compound Name Melting Point (°C) IR (C-Br, cm⁻¹) ¹H-NMR (δ, ppm) Biological Activity Reference
Target Compound Not reported ~533 (C-Br) Propargyl CH: ~2.5–3.0 (t) Hypothesized XOI/antimicrobial -
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6k) Not reported 533 (C-Br) Triazole CH: 9.00 (s); Ar-H: 6.99–8.00 (m) Not specified
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (41) Not reported Not reported Pyrazole CH: ~6.5–8.0 (m) Anticancer (hypothesized)
4-(Azidomethyl)-5-(2-bromophenyl)-2H-1,2,3-triazole (5c) Not reported Not reported Azide CH₂: ~4.5 (s); Ar-H: 7.2–8.0 (m) Click chemistry intermediate

Key Observations :

  • IR Spectroscopy : The C-Br stretch in bromothiophene derivatives appears near 533 cm⁻¹, consistent across analogs (e.g., compound 6k) .
  • ¹H-NMR : Propargyl protons in the target compound are expected at δ 2.5–3.0 (triplet), distinct from benzyl protons (δ 4.5–5.5) in 9f/9h .

Key Observations :

  • Antimicrobial Activity : Chloro/bromo isostructural analogs () show that bromo substitution enhances activity, likely due to increased hydrophobicity and halogen bonding .

Preparation Methods

Synthesis of the 5-Bromothiophen-2-yl Azide

  • The 5-bromothiophen-2-yl unit is functionalized at the 2-position to introduce an azide group. This is commonly achieved via nucleophilic substitution reactions starting from a halogenated thiophene derivative.
  • For example, 5-bromothiophene-2-bromide can be converted to 5-bromothiophen-2-yl azide by reaction with sodium azide under reflux in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • This step requires careful control of reaction temperature and time to avoid decomposition of the azide intermediate.

Synthesis of the Propargylated Alkyne Precursor

  • The propargyl group (prop-2-yn-1-yl) is introduced by alkylation of a suitable nucleophile such as an amine or thiol.
  • For the target compound, propargylation is typically performed on a nitrogen atom of the triazole precursor or a related heterocycle.
  • This can be done by reacting propargyl bromide or propargyl chloride with the nucleophilic precursor in the presence of a base (e.g., potassium carbonate) in solvents like acetonitrile or DMF.
  • The reaction conditions are generally mild to moderate temperatures (room temperature to 60 °C) to ensure high selectivity and yield.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • The key step in the synthesis is the CuAAC reaction, which forms the 1,2,3-triazole ring by cycloaddition between the azide and alkyne.
  • Copper(I) catalysts such as CuI or CuSO4/sodium ascorbate are commonly employed.
  • The reaction is typically carried out in mixed solvents such as tert-butanol/water or methanol/water at room temperature or slightly elevated temperatures.
  • The presence of a proton source (water or alcohol) helps regenerate the active copper catalyst.
  • The reaction proceeds with high regioselectivity, favoring the 1,4-disubstituted triazole product.
  • For the 5-bromothiophen-2-yl azide and propargylated alkyne, the CuAAC yields the target this compound in good to excellent yields.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 5-Bromothiophene-2-bromide + NaN3 DMF, reflux, 12-15 h 5-Bromothiophen-2-yl azide 70-85
2 Propargyl bromide + nucleophilic precursor K2CO3, DMF, RT to 60 °C Propargylated alkyne precursor 75-90
3 5-Bromothiophen-2-yl azide + propargyl alkyne CuI catalyst, t-BuOH/H2O, RT, 6-12 h This compound 80-95

Analytical Data Supporting Preparation

Analytical Technique Observations for the Target Compound
1H NMR (DMSO-d6) Signals corresponding to triazole proton (~δ 8.0 ppm), propargyl methylene (~δ 4.0-5.0 ppm), and thiophene protons (δ 6.5-7.5 ppm)
13C NMR Characteristic carbons for triazole ring, alkyne carbons (~δ 70-80 ppm), and bromothiophene carbons
Mass Spectrometry (HRMS) Molecular ion peak consistent with formula C10H6BrN3S, confirming molecular weight
IR Spectroscopy Alkyne C≡C stretch (~2100-2200 cm⁻¹), triazole ring vibrations, and C-Br stretch
Melting Point Consistent with literature values, indicating purity

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Notes/Comments
Azide synthesis 5-Bromothiophene-2-bromide + NaN3, DMF, reflux Efficient nucleophilic substitution to azide
Propargylation Propargyl bromide + base (K2CO3), DMF Mild conditions, high yield
CuAAC cycloaddition CuI catalyst, t-BuOH/H2O, RT Highly regioselective, yields >80%
Purification Recrystallization or chromatography Required for analytical purity

Q & A

Advanced Question

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict bond angles (e.g., S–C–Br ≈ 110°) and HOMO-LUMO gaps (~4.5 eV) .
  • Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., enzymes with triazole-binding pockets) .
  • Electrostatic potential maps : Visualize charge distribution to identify nucleophilic/electrophilic sites for functionalization .

How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural validation?

Advanced Question

  • Variable Temperature NMR : Resolve overlapping signals by cooling to 243 K, enhancing resolution of thiophene and triazole protons .
  • 2D techniques : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity (e.g., Br–C5 to adjacent protons) .
  • Crystallographic cross-validation : Compare experimental NMR shifts with those predicted from X-ray coordinates using software like ACD/Labs .

What strategies mitigate decomposition during purification of this light-sensitive compound?

Basic Question

  • Light exclusion : Use amber glassware and UV-filtered solvents during chromatography .
  • Low-temperature crystallization : Recrystallize from ethanol at 4°C to minimize thermal degradation .
  • Stability testing : Monitor purity via HPLC over 72 hours under ambient and refrigerated conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Reactant of Route 2
5-(5-bromothiophen-2-yl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

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